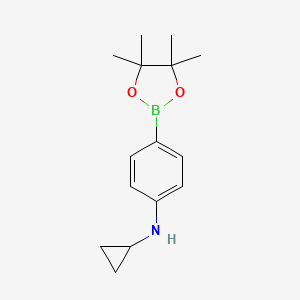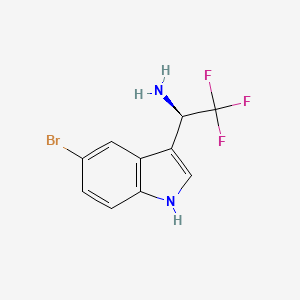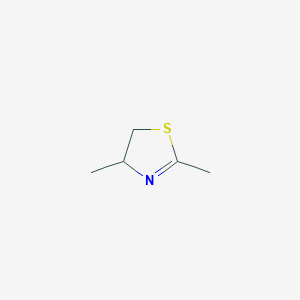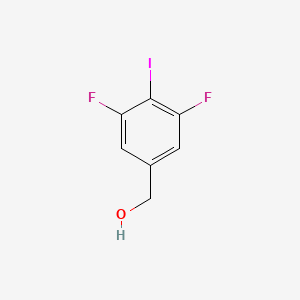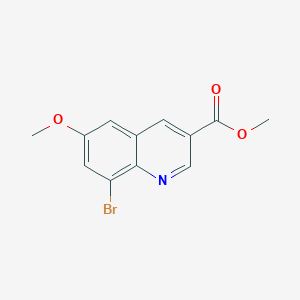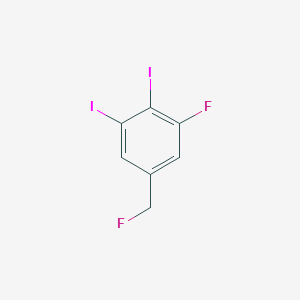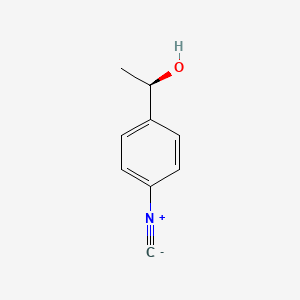
1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one is an organic compound that features a difluoromethoxy group, an iodine atom, and a propanone moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one typically involves the introduction of the difluoromethoxy group and the iodine atom onto a phenyl ring, followed by the attachment of the propanone moiety. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom onto the phenyl ring.
Methoxylation: Introduction of the difluoromethoxy group.
Ketone Formation: Attachment of the propanone moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and methoxylation reactions, followed by purification processes to ensure the desired product’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the propanone moiety to a carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and iodine groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors, potentially leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar propanone moiety but lacking the difluoromethoxy and iodine groups.
1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one: A compound with a fluorine atom instead of iodine.
Propiedades
Fórmula molecular |
C10H9F2IO2 |
|---|---|
Peso molecular |
326.08 g/mol |
Nombre IUPAC |
1-[5-(difluoromethoxy)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F2IO2/c1-6(14)4-7-5-8(15-10(11)12)2-3-9(7)13/h2-3,5,10H,4H2,1H3 |
Clave InChI |
LXQTVCGQPHVTDX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC(=C1)OC(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)




